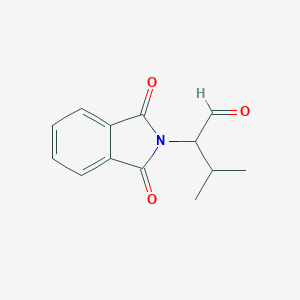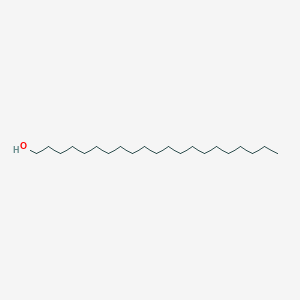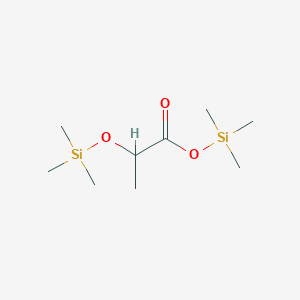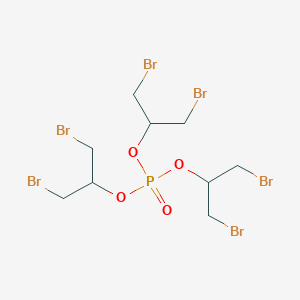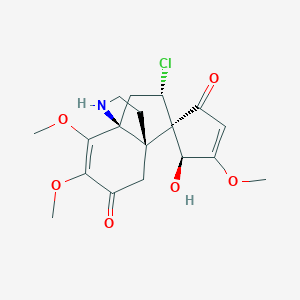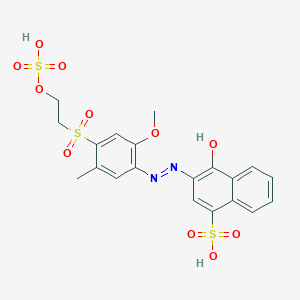
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid, also known as Acid Orange 7, is a synthetic dye commonly used in textile, paper, and leather industries. It belongs to the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Acid Orange 7 has a molecular formula of C16H14N3O7S2 and a molecular weight of 452.42 g/mol.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 is not fully understood. However, it is believed that the azo group in 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 can be reduced by intestinal microflora to form aromatic amines, which are potential carcinogens. In addition, 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been shown to induce oxidative stress and DNA damage in human cells.
Effets Biochimiques Et Physiologiques
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been shown to have toxic effects on various organisms. In rats, oral administration of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 at high doses caused liver and kidney damage. In addition, 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been shown to have mutagenic and carcinogenic effects in bacterial and mammalian cell systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 in laboratory experiments is its availability and low cost. 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 is a widely used dye and can be easily obtained from chemical suppliers. However, one limitation of using 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 is its potential toxicity and mutagenicity. Therefore, appropriate safety measures should be taken when handling 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 in laboratory experiments.
Orientations Futures
There are several future directions for research on 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7. One area of research could focus on the development of safer alternatives to 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 for use in the textile, paper, and leather industries. Another area of research could focus on the development of methods for the removal of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 from wastewater and industrial effluents. In addition, further research is needed to fully understand the mechanism of action and potential health effects of 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7.
Méthodes De Synthèse
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 can be synthesized by the diazotization of 2-amino-4-methoxy-5-methylbenzenesulfonic acid, followed by coupling with 2-hydroxy-3-naphthoic acid. The resulting compound is then sulfonated with sulfuric acid to produce the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been extensively used as a model compound in various scientific research studies. It is commonly used as a pH indicator due to its color change from yellow to orange-red at pH 3.0-4.3. 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has also been used as a fluorescent probe for the detection of metal ions such as copper and zinc. In addition, 4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid Orange 7 has been used as a chromophore in the development of optical sensors for the detection of nitrite and nitrate.
Propriétés
Numéro CAS |
16452-02-1 |
|---|---|
Nom du produit |
4-Hydroxy-3-((2-methoxy-5-methyl-4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)naphthalenesulphonic acid |
Formule moléculaire |
C20H20N2O11S3 |
Poids moléculaire |
560.6 g/mol |
Nom IUPAC |
4-hydroxy-3-[[2-methoxy-5-methyl-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C20H20N2O11S3/c1-12-9-15(17(32-2)11-18(12)34(24,25)8-7-33-36(29,30)31)21-22-16-10-19(35(26,27)28)13-5-3-4-6-14(13)20(16)23/h3-6,9-11,23H,7-8H2,1-2H3,(H,26,27,28)(H,29,30,31) |
Clé InChI |
CEMDQJGTKZWFEB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)OC)N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O |
Autres numéros CAS |
16452-02-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



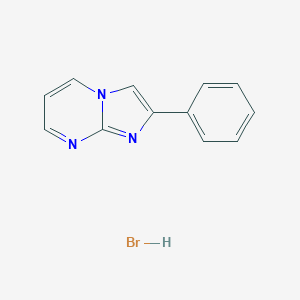
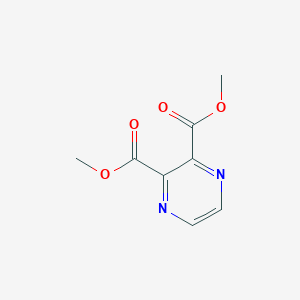
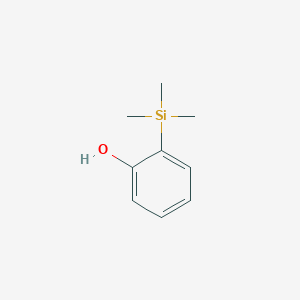
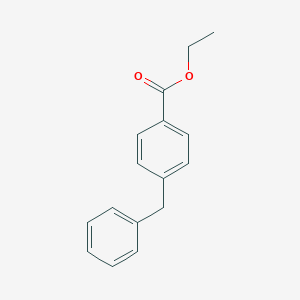
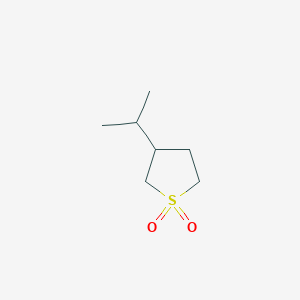
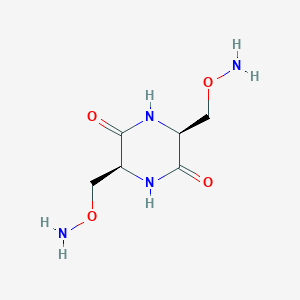
![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)


